![molecular formula C12H13ClN2 B1294023 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole CAS No. 1170394-63-4](/img/structure/B1294023.png)
1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole
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Description
The compound "1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, analytical chemistry, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine or its derivatives. For instance, 3-phenyl-1H-pyrazole derivatives can be synthesized from acetophenone and hydrazine through Knoevenagel condensation and cyclization reactions, with reported yields of up to 80% . Similarly, the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole was achieved under phase transfer catalysis and ultrasonic irradiation conditions, indicating the versatility of synthetic methods available for pyrazole derivatives .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular and crystal structures of pyrazole derivatives. For example, the molecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was established by X-ray diffraction, revealing the orientation of the phenyl ring and the supramolecular architecture dominated by C–H···A (A = O, π) and π-stacking interactions . Similarly, the crystal structure of 1-phenyl-3-methyl-4-(2',4'-dimethylphenylazo)-pyrazolone-5 was determined, showing the planarity of the pyrazole ring and the presence of an intramolecular NH...O hydrogen bond .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, as seen in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . The reactivity of these compounds allows for the formation of complex structures with potential biological activities. The synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane demonstrates the potential for creating multidentate ligands for coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms, as seen in 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, can affect the compound's crystallinity and stability . The intermolecular interactions, such as hydrogen bonding and π-stacking, play a significant role in the solid-state packing of these molecules, as observed in the crystal structures of various pyrazole derivatives .
Safety and Hazards
properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECFDHLQLJWMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole |
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